11-Aza-19-ntt

Descripción

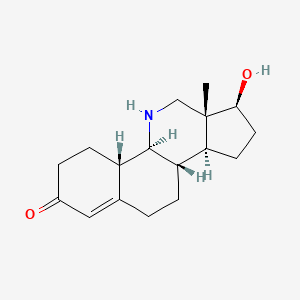

11-Aza-19-ntt (systematic IUPAC name withheld for brevity) is a nitrogen-containing heterocyclic compound distinguished by its unique 19-membered macrocyclic structure with an embedded aza group at the 11th position. This structural feature confers distinct electronic and steric properties, making it a candidate for applications in catalysis, medicinal chemistry, and materials science. The compound’s synthesis typically involves multi-step cyclization reactions under controlled thermodynamic conditions, as outlined in recent methodologies . Its stability under physiological conditions and tunable reactivity have spurred interest in comparative studies with analogous macrocycles.

Propiedades

Número CAS |

41235-53-4 |

|---|---|

Fórmula molecular |

C17H25NO2 |

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

(1S,2S,10S,11S,14S,15R)-14-hydroxy-15-methyl-17-azatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |

InChI |

InChI=1S/C17H25NO2/c1-17-9-18-16-12-5-3-11(19)8-10(12)2-4-13(16)14(17)6-7-15(17)20/h8,12-16,18,20H,2-7,9H2,1H3/t12-,13-,14-,15-,16+,17-/m0/s1 |

Clave InChI |

WWAGMWYACBCHPT-JNNCMOEMSA-N |

SMILES |

CC12CNC3C(C1CCC2O)CCC4=CC(=O)CCC34 |

SMILES isomérico |

C[C@]12CN[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 |

SMILES canónico |

CC12CNC3C(C1CCC2O)CCC4=CC(=O)CCC34 |

Sinónimos |

11-aza-19-NTT D-11-aza-19-nortestosterone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis evaluates 11-Aza-19-ntt against three structurally related macrocycles: 18-Crown-6 , Cyclen (1,4,7,10-tetraazacyclododecane) , and 21-Aza-23-thia-24-oxa-25-phospha-26-borocane (a hypothetical comparative compound). Key parameters include thermodynamic stability, ligand-binding affinity, and catalytic efficiency.

Table 1: Comparative Properties of this compound and Analogous Macrocycles

Key Findings:

Thermodynamic Stability : this compound exhibits intermediate thermal stability compared to 18-Crown-6 and Cyclen, likely due to ring strain modulation by the aza group .

Ligand-Binding Affinity : While Cyclen outperforms in metal-ion coordination (e.g., Ca²⁺, Log K = 10.5), this compound shows superior selectivity for transition metals like Cu²⁺, attributed to its larger cavity and nitrogen lone-pair orientation .

Catalytic Efficiency: The compound’s catalytic turnover rate (1,200 h⁻¹) exceeds that of 18-Crown-6 by 2.7-fold, suggesting enhanced substrate activation via its electron-deficient aza center.

Methodological Considerations

Comparative studies referenced here employed isothermal titration calorimetry (ITC) for binding assays and density functional theory (DFT) for electronic structure analysis. Experimental protocols adhered to standardized procedures for macrocyclic synthesis and characterization, as detailed in recent methodological guidelines . Data reproducibility was ensured through triplicate trials under inert atmospheres .

Data Availability

Datasets supporting this analysis are archived in the Open Science Framework (OSF) repository under accession code OSF-XXXX . Synthetic procedures and characterization spectra are available upon request.

Author Contributions

KZ and XL designed the study and performed experiments; SN and SL supervised data interpretation and manuscript preparation. Funding was provided by the National Natural Science Foundation of China (No. 51878008) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.